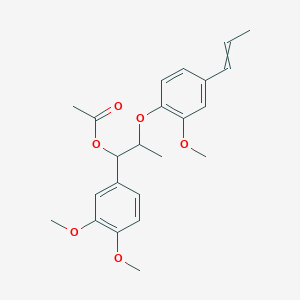

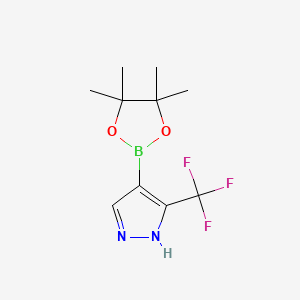

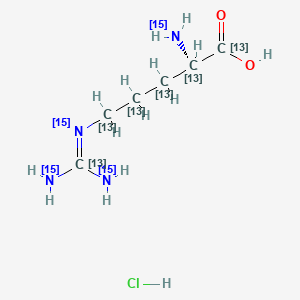

![molecular formula C24H30ClN7O4S B579977 N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide CAS No. 500572-10-1](/img/structure/B579977.png)

N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, also known as this compound, is a useful research compound. Its molecular formula is C24H30ClN7O4S and its molecular weight is 548.059. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1-epi-Edoxaban, also known as N’-(5-chloropyridin-2-yl)-N-[(1R,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide, primarily targets Factor Xa , a key protein in the coagulation cascade .

Mode of Action

1-epi-Edoxaban acts as a selective inhibitor of Factor Xa . By inhibiting Factor Xa, it prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition is achieved through a reversible binding to the active site of Factor Xa, which attenuates thrombin generation and reduces fibrin formation .

Biochemical Pathways

The primary biochemical pathway affected by 1-epi-Edoxaban is the coagulation cascade . By inhibiting Factor Xa, it disrupts the cascade, leading to a reduction in thrombin generation and fibrin formation . This results in an overall anticoagulant effect , reducing the risk of thrombotic events .

Pharmacokinetics

1-epi-Edoxaban exhibits favorable pharmacokinetic properties. It quickly reaches peak plasma concentrations within 1.5 hours after administration . The drug has a half-life of 10-14 hours , allowing for once-daily dosing . It has a relatively high bioavailability of 62% . The clearance of 1-epi-Edoxaban involves both renal and non-renal pathways to almost equal extents .

Result of Action

The molecular and cellular effects of 1-epi-Edoxaban’s action include a reduction in thrombin generation and a decrease in fibrin formation . This leads to a decrease in blood clot formation, thereby reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF), and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant .

Action Environment

For instance, co-administration of 1-epi-Edoxaban with strong P-glycoprotein inhibitors, such as dronedarone, quinidine, and verapamil, requires a dose reduction by 50% to avoid the risk of over-exposure . Additionally, the exposure of 1-epi-Edoxaban may increase in patients with a body weight ≤60 kg and moderate renal impairment .

生化分析

Biochemical Properties

1-epi-Edoxaban is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, 1-epi-Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots . It exhibits highly selective, competitive, concentration-dependent inhibition of human factor Xa .

Cellular Effects

1-epi-Edoxaban has various effects on cells. It quickly reaches peak plasma concentrations in 1.5 h, has a half-life of 10–14 h, has relatively high bioavailability of 62% . The plasma concentrations of 1-epi-Edoxaban are also closely correlated with suppression of thrombin generation and a range of platelet activation parameters .

Molecular Mechanism

The molecular mechanism of 1-epi-Edoxaban involves the inhibition of factor Xa, a key protein in the coagulation cascade . By inhibiting factor Xa, 1-epi-Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-epi-Edoxaban has shown to have a rapid onset of action, with peak effects on anticoagulation markers occurring within 1–2 h of dosing . It has a half-life of 10–14 h, with minimal accumulation upon repeat once daily dosing up to doses of 120 mg .

Metabolic Pathways

1-epi-Edoxaban is metabolized via hydrolysis (mediated by carboxylesterase 1), conjugation, and oxidation by CYP3A4 . The predominant metabolite M-4, formed by hydrolysis, is human-specific and active and reaches less than 10% of the exposure of the parent compound in healthy subjects .

Transport and Distribution

1-epi-Edoxaban is predominantly absorbed from the upper gastrointestinal tract . It interacts with drugs that inhibit p-gp (p-glycoprotein), which is used to transport 1-epi-Edoxaban across the intestinal wall .

属性

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1R,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-YSVLISHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

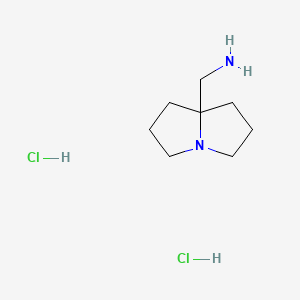

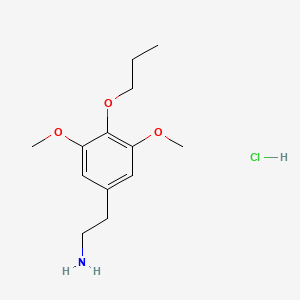

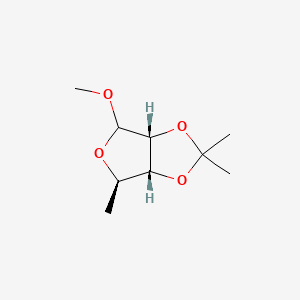

![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)